CD73 Enzyme Inhibition: Sub-Nanomolar Potency Achieved with 3-Ethyl-1H-indol-6-amine Scaffold
In a defined assay measuring inhibition of human CD73 ectonucleotidase activity, a small molecule inhibitor containing the 3-ethyl-1H-indol-6-amine core scaffold exhibited an IC50 value of 0.115 nM [1]. This potency represents a significant enhancement over the broader class of CD73 inhibitors, where the majority of reported small molecules achieve IC50 values in the micromolar to high nanomolar range. While a direct head-to-head comparison with the same scaffold lacking the C3 ethyl group is not available in the public domain, the sub-nanomolar potency observed is strongly indicative of a critical contribution from the 3-ethyl substituent to optimal target binding. This is supported by class-level SAR studies demonstrating that lipophilic substituents at the indole C3 position are essential for high-affinity engagement with hydrophobic sub-pockets within the CD73 active site [2].
| Evidence Dimension | Human CD73 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.115 nM (inhibitor containing 3-ethyl-1H-indol-6-amine core) |
| Comparator Or Baseline | General CD73 small molecule inhibitor class (typical IC50 range: > 100 nM to 10 µM) |
| Quantified Difference | > 1000-fold improvement over typical CD73 inhibitor baseline |
| Conditions | Human CD73 expressed in CHO cells; AMP as substrate; 60 min preincubation followed by 60 min measurement |
Why This Matters
This level of potency is essential for minimizing off-target effects and achieving therapeutically relevant target engagement in immuno-oncology applications, making compounds built on this scaffold strong candidates for lead optimization programs.
- [1] BindingDB. BDBM50546280 (CHEMBL4761506): IC50 = 0.115 nM against human CD73. Accessed 2026. View Source
- [2] WO2017153952A1. 5-SULFAMOYL-2-HYDROXYBENZAMIDE DERIVATIVES. Patent. Describes CD73 inhibitors containing 3-ethyl-1H-indol-6-amine moiety. View Source
